

Comparative Analysis of Indolin-2-one Derivatives: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 5-Ethoxy-1,3-dimethylindolin-2-one

Cat. No.: B156542

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A comprehensive review of the structure-activity relationships (SAR) of indolin-2-one derivatives reveals key structural determinants for their biological activities. While direct SAR studies on **5-Ethoxy-1,3-dimethylindolin-2-one** are not readily available in the current body of scientific literature, analysis of closely related analogs provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data from studies on various substituted indolin-2-one compounds to elucidate the impact of structural modifications on their anti-inflammatory and cytotoxic properties.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Modifications at the N1, C3, and C5 positions of the indolin-2-one ring have been shown to significantly influence the potency and selectivity of these derivatives for various molecular targets. This guide focuses on comparing the anti-inflammatory and cytotoxic activities of different indolin-2-one analogs, providing a framework for the rational design of new therapeutic agents.

Anti-inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives

A study focused on the synthesis and evaluation of 3-substituted-indolin-2-one derivatives as anti-inflammatory agents provides critical data on the impact of substitutions at the C3 position.

The ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages was a key measure of their anti-inflammatory potential.

Data Summary: Inhibition of Nitric Oxide Production

Compound ID	Substitution at C3	NO Inhibition (%) at 80 μ M	IC50 (μ M) for NO Inhibition
6	3-Hydroxyphenyl	> 90%	~20
5	2-Hydroxyphenyl	~50%	> 20
1	Phenyl	< 20%	> 80
3	4-Methylphenyl	< 20%	> 80
4	4-Methoxyphenyl	< 20%	> 80
7	4-Hydroxyphenyl	Not Reported	Not Reported
8	3,4-Dimethoxyphenyl	< 20%	> 80
9	3,4,5-Trimethoxyphenyl	< 20%	> 80
10	4-Chlorophenyl	< 20%	> 80
13	4-Fluorophenyl	< 20%	> 80
16	4-(Trifluoromethyl)phenyl	< 20%	> 80

Data extracted from a study on 3-substituted-indolin-2-one derivatives as potent anti-inflammatory agents.

The results indicate that the presence and position of a hydroxyl group on the C3-phenyl ring are crucial for anti-inflammatory activity. The meta-hydroxyl substituted derivative (6) demonstrated the most potent inhibition of NO production.

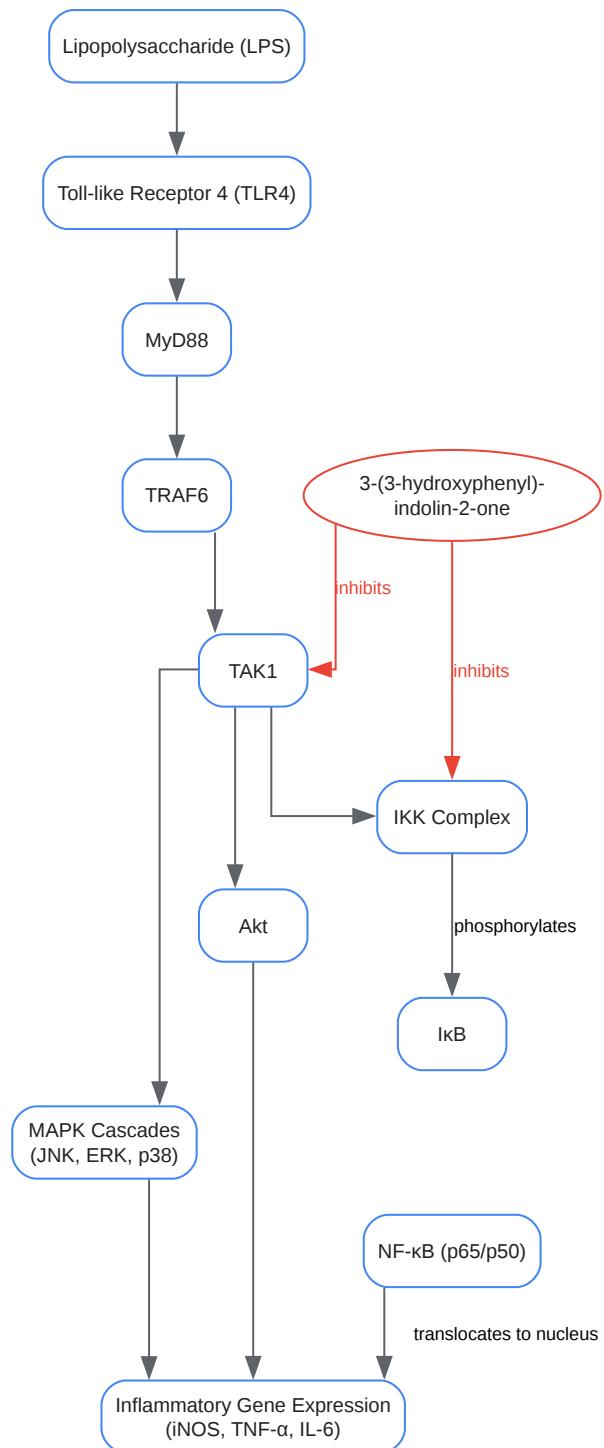
Experimental Protocols

Cell Culture and Nitric Oxide Assay: Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the NO assay, cells were seeded in 96-well plates and pre-treated with various concentrations of the synthesized indolin-2-one derivatives for 2 hours before stimulation with 500 ng/mL of lipopolysaccharide (LPS) for 20 hours. The amount of nitrite in the culture supernatant was measured using the Griess reagent.

Western Blot Analysis: RAW264.7 cells were treated with the test compounds and LPS as described above. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were probed with primary antibodies against inducible nitric oxide synthase (iNOS), and phosphorylated and total forms of Akt, JNK, ERK, p38, p65, and I κ B, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[\[1\]](#)

Signaling Pathway Inhibition

The most active compound, 3-(3-hydroxyphenyl)-indolin-2-one, was found to inhibit the LPS-induced inflammatory response by suppressing the Akt, MAPK (JNK, ERK, p38), and NF- κ B signaling pathways.[\[1\]](#)



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